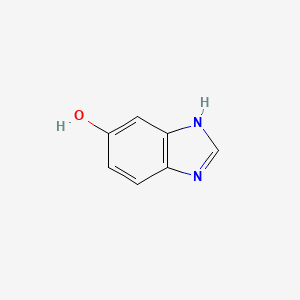

5-Hydroxybenzimidazole

Overview

Description

5-Hydroxybenzimidazole is a member of the benzimidazole class of compounds, characterized by a benzene ring fused to an imidazole ring with a hydroxy group at the 5th position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .

Mechanism of Action

Target of Action

5-Hydroxybenzimidazole is a member of the benzimidazole class of compounds . Benzimidazoles are known to interact with various enzymes, playing a significant role in a wide range of therapeutic uses . They have been extensively explored as potent inhibitors of various enzymes involved in numerous biological processes . .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one

Biochemical Pathways

This compound is involved in the anaerobic biosynthesis of cobamides, a family of cofactors that includes Vitamin B12 . It is synthesized from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole (AIR) in a single step catalyzed by the enzyme this compound synthase . This pathway is found in certain bacteria and archaea .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability , which may also apply to this compound.

Result of Action

For example, benzimidazoles have shown promising applications in biological and clinical studies due to their significant biological activity .

Action Environment

The action of this compound, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . This suggests that the action, efficacy, and stability of this compound might also be influenced by the environmental conditions.

Biochemical Analysis

Biochemical Properties

5-Hydroxybenzimidazole plays a significant role in biochemical reactions, particularly as an intermediate in the biosynthesis of cobamides, such as cobalamin (vitamin B12). It interacts with several enzymes and proteins, including this compound synthase, which catalyzes its formation from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole . This interaction is crucial for the synthesis of cobamides, which are essential cofactors in various enzymatic reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the growth of certain cancer cell lines, such as human lung adenocarcinoma epithelial cells (A549), human breast cancer cells (MDA-MB-231), and human prostate cancer cells (PC3) . These effects are likely mediated through its interaction with cellular proteins and enzymes, leading to changes in cell function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as a potent inhibitor of various enzymes involved in therapeutic applications, such as anticancer and antimicrobial treatments . The compound’s structure allows it to interact with biopolymers in the living system, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound exists in different tautomeric forms, which can influence its biochemical properties and interactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects. Studies have shown that the presence of certain substituents on the benzimidazole ring can influence its activity and toxicity . Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathways of cobamide biosynthesis. It is synthesized from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole by the enzyme this compound synthase . This pathway is essential for the production of cobamides, which are important cofactors in various enzymatic reactions. The compound’s role in these pathways highlights its significance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is important for its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect its activity and function within the cell . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzimidazole typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole, which can then be hydroxylated at the 5th position using suitable oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzimidazole undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-Hydroxybenzimidazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound without the hydroxy group.

2-Hydroxybenzimidazole: Hydroxy group at the 2nd position.

6-Hydroxybenzimidazole: Hydroxy group at the 6th position.

Uniqueness

5-Hydroxybenzimidazole is unique due to the specific positioning of the hydroxy group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .

Biological Activity

5-Hydroxybenzimidazole (5-OHBza) is a compound of significant interest in biochemical research, particularly due to its role as a precursor in the biosynthesis of vitamin B12 and its implications in various biological processes. This article delves into the biological activity of 5-OHBza, supported by recent research findings, case studies, and data tables that elucidate its functions and interactions.

This compound is an aromatic compound characterized by the presence of a hydroxyl group attached to the benzimidazole ring. It serves as a critical intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12, specifically 5,6-dimethylbenzimidazole (DMB) . The synthesis pathway involves several enzymatic steps catalyzed by proteins encoded within the bza operon found in certain anaerobic bacteria such as Moorella thermoacetica.

1. Role in Vitamin B12 Biosynthesis

5-OHBza is an essential precursor for the synthesis of DMB, which is a component of vitamin B12. The biosynthetic pathway begins with the conversion of aminoimidazole ribotide (AIR) to 5-OHBza through the action of the enzyme BzaF, a radical S-adenosylmethionine (SAM) enzyme . This conversion is crucial for maintaining adequate levels of vitamin B12 in microbial systems, which in turn affects various metabolic processes.

2. Enzymatic Activation

Research has demonstrated that 5-OHBza undergoes regiospecific activation catalyzed by CobT, leading to the formation of 5-OHBza-ribotide (5-OHBza-RP) . This step is vital for its subsequent methylation by BzaC, which transforms it into other biologically relevant derivatives such as 5-methoxybenzimidazole (5-OMeBza) . The specificity and efficiency of these enzymatic reactions highlight the importance of 5-OHBza in microbial metabolism.

Case Study: Anaerobic Bacteria and Vitamin B12 Production

A study conducted on Eubacterium limosum revealed that 5-OHBza is not only a precursor but also influences the metabolic pathways leading to vitamin B12 synthesis . Researchers utilized LC-MS analysis to trace the incorporation of labeled substrates into benzimidazole derivatives, confirming that 5-OHBza is integral to the biosynthetic pathway.

| Compound | Function | Source |

|---|---|---|

| This compound | Precursor for DMB | Anaerobic bacteria |

| 5-Methoxybenzimidazole | Methylated derivative | Enzymatic conversion |

| 5,6-Dimethylbenzimidazole | Active form of vitamin B12 | Final product in biosynthesis |

Case Study: Inhibition Studies

Inhibitory effects on various enzymes have also been studied using analogs of this compound. For instance, a compound related to 5-OHBza showed moderate activity against urokinase with an IC50 value around 10 μM . Such findings suggest potential therapeutic applications for derivatives of this compound in regulating enzyme activity.

Summary of Findings

The biological activity of this compound encompasses its critical role in enzymatic pathways leading to vitamin B12 synthesis and its potential applications in medicinal chemistry. The ongoing research continues to uncover new aspects of its functionality and interactions within biological systems.

Properties

IUPAC Name |

3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOBREFNTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194276 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41292-65-3 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.